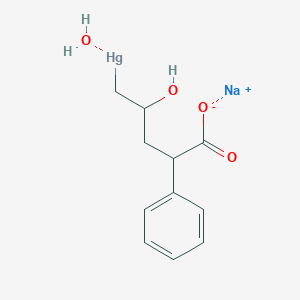![molecular formula C28H62O5Si3 B14487873 Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate CAS No. 63812-01-1](/img/structure/B14487873.png)
Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate is a chemical compound with the molecular formula C28H62O5Si3 and a molecular weight of 563.0454 . This compound is a methyl ester derivative of octadecanoic acid, where the hydroxyl groups at positions 9, 10, and 12 are substituted with trimethylsilyl groups . The trimethylsilyl groups confer unique properties to the compound, such as increased volatility and chemical inertness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The esterification can be achieved using methanol in the presence of an acid catalyst . The hydroxyl groups are then silylated using trimethylsilyl chloride or bis(trimethylsilyl)acetamide under anhydrous conditions .
Industrial Production Methods
the general approach would involve large-scale esterification and silylation reactions, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl groups.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the trimethylsilyl groups.
Wissenschaftliche Forschungsanwendungen
Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers.
Biology: Employed in the study of lipid metabolism and as a model compound for studying fatty acid derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can protect reactive sites on the molecule, allowing for selective reactions to occur. This protection is particularly useful in multi-step organic syntheses, where specific functional groups need to be preserved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10,18-trihydroxyoctadecanoic acid, methyl ester: Similar structure but without the trimethylsilyl groups.
Trimethylsilyl ethers: Compounds with similar silylation but different core structures.
Uniqueness
Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate is unique due to the presence of three trimethylsilyl groups, which provide enhanced volatility and chemical stability compared to other similar compounds. This makes it particularly useful in applications requiring these properties .
Eigenschaften
CAS-Nummer |
63812-01-1 |
|---|---|
Molekularformel |
C28H62O5Si3 |
Molekulargewicht |
563.0 g/mol |
IUPAC-Name |
methyl 9,10,12-tris(trimethylsilyloxy)octadecanoate |
InChI |
InChI=1S/C28H62O5Si3/c1-12-13-14-18-21-25(31-34(3,4)5)24-27(33-36(9,10)11)26(32-35(6,7)8)22-19-16-15-17-20-23-28(29)30-2/h25-27H,12-24H2,1-11H3 |
InChI-Schlüssel |
KSUUHGPVNFXSTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC(C(CCCCCCCC(=O)OC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




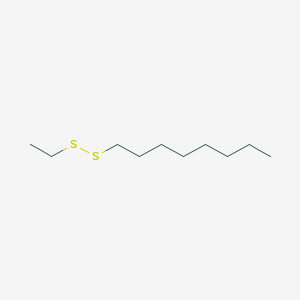

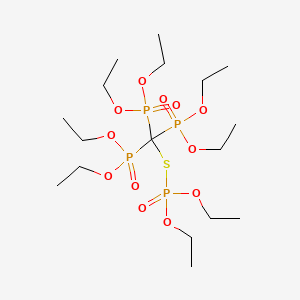
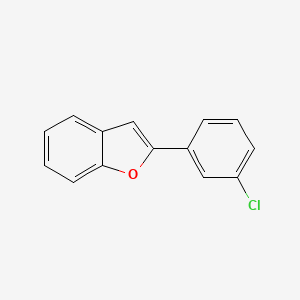
![Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate](/img/structure/B14487821.png)
![O-[(2-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14487827.png)

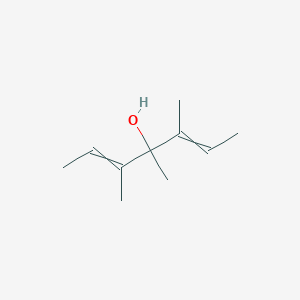
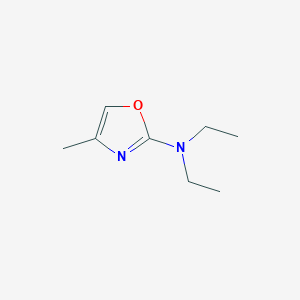

![1-[Dibutyl(chloro)stannyl]butan-2-ol](/img/structure/B14487850.png)
